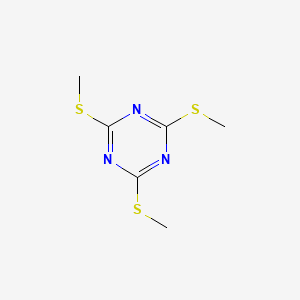

2,4,6-Tris(methylthio)-1,3,5-triazine

Description

The exact mass of the compound s-Triazine, 2,4,6-tris(methylthio)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39444. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4,6-tris(methylsulfanyl)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3S3/c1-10-4-7-5(11-2)9-6(8-4)12-3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWQATAKCGOGFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC(=N1)SC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90206216 | |

| Record name | s-Triazine, 2,4,6-tris(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5759-58-0 | |

| Record name | 2,4,6-Tris(methylthio)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5759-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tris(methylthio)-1,3,5-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005759580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5759-58-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39444 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | s-Triazine, 2,4,6-tris(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-tris(methylsulfanyl)-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIS(METHYLTHIO)-1,3,5-TRIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GA2U24VR6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within the Diverse Chemical Landscape of 1,3,5 Triazines

The chemical identity and potential of 2,4,6-Tris(methylthio)-1,3,5-triazine are best understood by first examining its parent structure, the 1,3,5-triazine (B166579) ring. Also known as s-triazine (symmetric triazine), this heterocycle is a cornerstone in organic chemistry, serving as a versatile scaffold for a vast array of functional molecules. wikipedia.org

The most practical and widely used method for synthesizing substituted 1,3,5-triazines begins with 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. nih.govnih.gov Cyanuric chloride is an inexpensive and highly reactive precursor whose three chlorine atoms can be displaced through sequential nucleophilic aromatic substitution. researchgate.net This process is remarkably controllable; by adjusting the reaction temperature, it is possible to substitute the chlorine atoms one by one with a variety of nucleophiles, including those centered on oxygen (alcohols), nitrogen (amines), and sulfur (thiols). nih.govresearchgate.net This stepwise reactivity allows for the synthesis of mono-, di-, and trisubstituted triazines that can be either symmetric (with three identical substituents) or non-symmetric (with two or three different substituents). nih.gov this compound is a classic example of a symmetrically trisubstituted product, formed by reacting cyanuric chloride with three equivalents of a methanethiolate (B1210775) salt.

The synthetic accessibility and modular nature of the s-triazine core have led to its integration into molecules with a wide spectrum of applications. researchgate.net Its derivatives are pivotal in numerous fields, from materials science to medicinal chemistry. nih.govnih.gov This diversity highlights the significance of the s-triazine ring as a privileged structural motif in modern chemistry.

| Field of Application | Examples of Use |

|---|---|

| Medicinal Chemistry | Core structure in anticancer, antiviral, antimicrobial, and antimalarial agents. nih.govresearchgate.net |

| Materials Science | Building blocks for polymers, dendrimers, liquid crystals, and photo- and electroluminescent materials. rsc.orgscholaris.ca |

| Agrochemicals | Foundation for many widely used herbicides, such as atrazine (B1667683) and simazine. wikipedia.org |

| Dye Industry | Used in reactive dyes that covalently bond to fibers like cellulose. wikipedia.org |

| Supramolecular Chemistry | Acts as a synthon for creating complex architectures through hydrogen bonding and metal coordination. researchgate.net |

| Industrial Processes | Used in resins (e.g., melamine-formaldehyde) and as sulfide (B99878) removal agents in the oil and gas industry. wikipedia.org |

Significance of Sulfur Substituted Triazines in Contemporary Chemical Research

Established Synthetic Pathways to this compound

The synthesis of substituted 1,3,5-triazines, including this compound, predominantly relies on the versatile precursor 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. nih.govnih.govnih.gov Its commercial availability, low cost, and predictable reactivity make it an ideal starting material for creating a wide array of symmetrically and asymmetrically substituted triazine derivatives. mdpi.com

The most direct and established method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) of the chlorine atoms in cyanuric chloride with a methylthio-containing nucleophile. nih.govresearchgate.net This reaction typically involves treating cyanuric chloride with three equivalents of a reagent such as sodium thiomethoxide or methyl mercaptan in the presence of a base like sodium hydroxide. google.com The base serves to deprotonate the methyl mercaptan, generating the more potent methylthiolate nucleophile required for the substitution.

The general reaction is as follows: C₃N₃Cl₃ + 3 CH₃SH + 3 NaOH → C₃N₃(SCH₃)₃ + 3 NaCl + 3 H₂O

The reaction is typically carried out in a suitable organic solvent. The high electrophilicity of the carbon atoms in the triazine ring, a consequence of the electron-withdrawing nitrogen atoms, facilitates the nucleophilic attack. mdpi.comnih.gov This pathway allows for the efficient preparation of the desired trisubstituted product by complete replacement of all three chlorine atoms. nih.govresearchgate.net

A key feature of cyanuric chloride's reactivity is the ability to control the sequential substitution of its three chlorine atoms. nih.govresearchgate.net The reactivity of the triazine ring towards nucleophilic attack decreases significantly after each substitution. researchgate.net This is because the incoming nucleophile (e.g., a methylthio group) is typically more electron-donating than the chlorine atom it replaces, thus reducing the electrophilicity of the remaining carbon-chlorine bonds. nih.gov This differential reactivity allows for the selective synthesis of mono-, di-, and tri-substituted derivatives by carefully controlling the reaction temperature. nih.govresearchgate.net

The general temperature guidelines for sequential substitution are:

First Substitution: Occurs at low temperatures, typically around 0°C. nih.gov

Second Substitution: Requires moderately higher temperatures, often room temperature. nih.gov

Third Substitution: Necessitates more forcing conditions, such as elevated temperatures, often at the boiling point of the solvent, to overcome the reduced reactivity of the dichlorotriazine intermediate. nih.gov

This thermodependency is a cornerstone of triazine chemistry, enabling the rational design and synthesis of a vast library of asymmetrically substituted 1,3,5-triazines by introducing different nucleophiles at each temperature stage. researchgate.netnih.gov For the synthesis of the symmetrically substituted this compound, the reaction is typically driven to completion by using a stoichiometric excess of the nucleophile and maintaining a sufficiently high temperature to ensure all three chlorine atoms are replaced.

| Substitution Step | Product Type | Typical Reaction Temperature | Reactivity of C-Cl Bond |

|---|---|---|---|

| First | 2-Nu-4,6-dichloro-1,3,5-triazine | 0°C | High |

| Second | 2,4-Di-Nu-6-chloro-1,3,5-triazine | Room Temperature | Moderate |

| Third | 2,4,6-Tri-Nu-1,3,5-triazine | Elevated Temperature (e.g., reflux) | Low |

Advanced Synthetic Approaches and Derivatization Reactions of Triazine Scaffolds

Beyond the classical stepwise substitution of cyanuric chloride, more advanced synthetic strategies have been developed to access diverse 1,3,5-triazine derivatives, including one-pot methodologies and targeted post-synthesis modifications.

One-pot synthesis has emerged as an efficient, economical, and environmentally benign approach for constructing complex triazine scaffolds. researchgate.netbohrium.com These methods often involve multicomponent reactions that form the triazine ring and introduce substituents in a single procedural step.

Notable one-pot strategies include:

Three-Component Reactions: A catalyst-free, one-pot methodology has been developed for preparing 1,3,5-triazine-2,4-dithione derivatives from arylaldehydes, thiourea, and orthoformates. researchgate.netnih.gov This approach offers a rapid route to a variety of functionalized triazines.

Controlled Cross-Cyclotrimerization of Nitriles: This method allows for the synthesis of 2,4,6-trisubstituted-1,3,5-triazines by the controlled cyclotrimerization of different nitriles. mdpi.com The reaction is often initiated by forming a reactive nitrilium salt intermediate from one nitrile, which then reacts with two equivalents of a second nitrile to yield an asymmetrically substituted triazine. acs.org This provides a powerful tool for creating triazines with multiple, distinct substituents.

Ullmann-Type Reactions: An efficient one-pot synthesis of di- and trisubstituted 1,3,5-triazine derivatives can be achieved via Ullmann Cu(I)-catalyzed reactions, which can lead to significantly shorter reaction times compared to traditional methods. nih.gov

| Methodology | Reactants | Product Type | Key Features |

|---|---|---|---|

| Three-Component Reaction | Arylaldehydes, Thiourea, Orthoformates | 4-Aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones | Catalyst-free, rapid synthesis. nih.gov |

| Cross-Cyclotrimerization | Two or more different Nitriles, Triflic Anhydride/Acid | Asymmetrically substituted 1,3,5-triazines | Controlled synthesis via nitrilium salt intermediate. acs.org |

| Ullmann-Type Reaction | Dichlorotriazinyl benzenesulfonamide, Nucleophiles, Cu(I) catalyst | Di- and Trisubstituted 1,3,5-triazines | Shortened reaction times, efficient one-pot design. nih.gov |

The 1,3,5-triazine core serves as a versatile platform for constructing multifunctional molecules. researchgate.netrsc.org Targeted functionalization can be achieved not only by the judicious choice of nucleophiles during synthesis from cyanuric chloride but also through post-synthetic modifications. For instance, the sulfur atoms in this compound could potentially be oxidized to the corresponding sulfoxides or sulfones, thereby modulating the electronic properties of the triazine ring.

Furthermore, advanced organic reactions can be employed to introduce substituents that are not accessible via simple nucleophilic substitution. Stille cross-coupling reactions, for example, have been used to functionalize a triazine core with perylene (B46583) diimide groups by reacting cyanuric chloride with a tributylstannane derivative in the presence of a palladium catalyst. mdpi.com This highlights the capability to form carbon-carbon bonds and attach complex moieties to the triazine scaffold, significantly expanding its chemical diversity and applications in areas like organic electronics. mdpi.combohrium.com

Mechanistic Studies of Triazine-Involved Organic Reactions

Understanding the reaction mechanisms involving triazines is crucial for optimizing existing synthetic routes and designing new ones. The primary mechanism for the synthesis of this compound from cyanuric chloride is the nucleophilic aromatic substitution (SNAr) pathway. This process is generally accepted to proceed via a two-step addition-elimination sequence. In the first step, the nucleophile attacks one of the electrophilic carbon atoms of the triazine ring, forming a tetrahedral intermediate known as a Meisenheimer complex. In the second step, the chloride leaving group is eliminated, restoring the aromaticity of the triazine ring.

Recent computational studies on the sequential substitution of cyanuric chloride have provided deeper insights. nih.gov These studies have identified the Meisenheimer σ-complex as a transition state structure rather than a stable intermediate, suggesting a concerted process where nucleophilic addition precedes leaving group dissociation. nih.gov The calculations also rationalize the experimentally observed temperature dependence, showing a consistent and progressive increase in the activation energy barrier for each successive substitution. nih.gov

| Substitution Step | Calculated Energy Barrier (kcal mol⁻¹) |

|---|---|

| First Substitution | 2 - 8 |

| Second Substitution | 9 - 15 |

| Third Substitution | >15 |

Mechanistic investigations of other triazine-related reactions have also yielded important findings. For example, the reaction between 1,2,3-triazines and amidines, which forms pyrimidines or 1,3,5-triazines, was shown through experimental and computational studies to proceed via a stepwise addition/N₂ elimination/cyclization pathway, ruling out a previously suspected Diels-Alder mechanism. acs.orgscilit.com The rate-limiting step was identified as the initial nucleophilic attack of the amidine on the azine ring. scilit.com Additionally, the formation of certain triazines from aldehydes and amines has been shown to proceed through the cyclization of an unstable imine intermediate. nih.govresearchgate.net

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions Involving 1,3,5-Triazines

Inverse electron-demand Diels-Alder (IEDDA) reactions represent a powerful tool in heterocyclic chemistry for the synthesis of new ring systems. In these reactions, an electron-deficient diene, such as a 1,3,5-triazine, reacts with an electron-rich dienophile. This is in contrast to the normal-demand Diels-Alder reaction, where an electron-rich diene reacts with an electron-deficient dienophile.

The 1,3,5-triazine ring system serves as an effective azadiene in IEDDA reactions. The reactivity of the triazine can be modulated by the substituents on the ring. In the case of this compound, the methylthio groups are electron-donating, which might be expected to decrease the reactivity of the triazine as an electron-deficient diene. However, it has been demonstrated that this compound can indeed participate in IEDDA reactions, leading to the formation of functionalized pyrimidine (B1678525) derivatives. capes.gov.br The reaction typically proceeds with the expulsion of a stable molecule, such as a nitrile, from the initial cycloadduct, which drives the reaction forward. The use of this specific triazine derivative allows for the introduction of methylthio groups into the resulting pyrimidine products, which can be valuable for further synthetic transformations.

A wide variety of electron-rich dienophiles have been successfully employed in IEDDA reactions with 1,3,5-triazines. These can be broadly categorized into non-aromatic and aromatic heterocycles.

Non-Aromatic Dienophiles: Initially, the scope of dienophiles was largely limited to highly reactive non-aromatic species. These include:

Enamines: These are among the most common dienophiles due to their high reactivity.

Ynamines: The carbon-carbon triple bond in ynamines also exhibits high reactivity towards electron-deficient dienes.

Amidines: These compounds have been shown to be effective dienophiles in this context.

Vinyl ethers: The oxygen atom in vinyl ethers enhances the electron density of the double bond, making them suitable dienophiles.

Aromatic Heterocycles as Dienophiles: More recently, the scope of dienophiles has been expanded to include certain electron-rich aromatic heterocycles. This is a significant development as it allows for the direct synthesis of fused heterocyclic systems. Examples include:

5-Aminopyrazoles: These have proven to be productive dienophiles, leading to the formation of pyrazolopyrimidines in high yields.

2-Amino-4-cyanopyrroles: These compounds are also highly reactive and enable the one-step synthesis of highly substituted pyrrolo[2,3-d]pyrimidines.

The successful use of aromatic heterocycles as dienophiles is noteworthy as it involves the reaction of two aromatic systems proceeding through a non-aromatic transition state to form a new aromatic product.

Table 1: Examples of Dienophiles in IEDDA Reactions with 1,3,5-Triazines

| Dienophile Type | Specific Example | Resulting Product Class |

|---|---|---|

| Non-Aromatic | Enamines | Substituted Pyrimidines |

| Non-Aromatic | Ynamines | Substituted Pyrimidines |

| Non-Aromatic | Amidines | Substituted Pyrimidines |

| Non-Aromatic | Vinyl ethers | Substituted Pyrimidines |

| Aromatic | 5-Aminopyrazoles | Pyrazolopyrimidines |

| Aromatic | 2-Amino-4-cyanopyrroles | Pyrrolo[2,3-d]pyrimidines |

The mechanism of the IEDDA reaction involving 1,3,5-triazines has been a subject of both theoretical and experimental investigation. While a concerted [4+2] cycloaddition mechanism is possible, significant evidence points towards a stepwise pathway, particularly when amino-substituted heterocycles are used as dienophiles.

Theoretical calculations suggest that these reactions proceed through a highly polar, zwitterionic intermediate. acs.org This stepwise mechanism involves the initial nucleophilic attack of the electron-rich dienophile on the electron-deficient triazine ring, forming the zwitterionic intermediate. This intermediate then undergoes ring closure to form the bicyclic adduct. Subsequent elimination of a stable molecule, such as a nitrile or ammonia, followed by a retro-Diels-Alder reaction, leads to the final aromatized product. acs.org The stepwise nature of the mechanism helps to explain the observed regioselectivity and the influence of substituents on the reaction rate.

The solvent can play a crucial role in influencing the outcome of Diels-Alder reactions, including the reaction rate and selectivity. For azadienes like triazines, there are multiple potential modes of cycloaddition. The conventional mode involves cycloaddition across the C3 and C6 positions of the diene system. However, an alternative N1/N4 cycloaddition is also theoretically possible.

While studies specifically on 1,3,5-triazines are limited, research on the closely related 1,2,4,5-tetrazines has shown that the solvent can dramatically alter the cycloaddition mode. For instance, the use of highly polar, hydrogen-bonding solvents like hexafluoroisopropanol (HFIP) has been shown to promote an unprecedented N1/N4 cycloaddition with enamines, whereas less polar or non-hydrogen-bonding solvents favor the traditional C3/C6 pathway. This switch is attributed to the ability of the solvent to stabilize the polar transition state leading to the N1/N4 adduct. Increasing the polarity of the solvent generally increases the reaction rate of IEDDA reactions. eur.nl These findings suggest that solvent choice could be a critical parameter for controlling the regiochemical outcome of IEDDA reactions involving 1,3,5-triazines as well, although further research is needed to confirm this.

Intramolecular Rearrangements and Isomerization Processes within Triazine Architectures (e.g., Dimroth Rearrangement)

The Dimroth rearrangement is a well-known isomerization reaction in heterocyclic chemistry, where an endocyclic and an exocyclic heteroatom switch places. wikipedia.org This rearrangement is particularly relevant for nitrogen-containing heterocycles, including those derived from triazines.

The mechanism of the Dimroth rearrangement typically involves a ring-opening and ring-closure sequence. rsc.org In many cases, the reaction is initiated by the addition of a nucleophile (often the solvent, like water, or a base) to the heterocyclic ring, leading to the opening of the ring to form an intermediate. Bond rotation within this intermediate, followed by recyclization and elimination of the nucleophile, results in the rearranged product. The rearrangement can be influenced by factors such as pH, temperature, and the nature of the substituents on the ring. researchgate.netbeilstein-journals.org For instance, electron-withdrawing groups can increase the rate of rearrangement by making the initial nucleophilic attack more favorable. researchgate.net While specific examples involving this compound are not extensively documented, the general principles of the Dimroth rearrangement are applicable to its derivatives and reaction products, offering a potential pathway for the synthesis of isomeric heterocyclic structures.

Investigations into Ring-Opening Reactions of Triazine Systems

The 1,3,5-triazine ring is susceptible to nucleophilic attack, which can lead to ring-opening reactions. researchgate.net This reactivity provides a synthetic route to various acyclic and heterocyclic compounds. The outcome of the reaction depends on the nature of the nucleophile and the substituents on the triazine ring.

1,3,5-triazine itself can be cleaved by a variety of nucleophiles, including amines, ammonia, hydroxylamine, and compounds with active methylene (B1212753) groups. researchgate.net These reactions often result in the formation of amidines or other formyl-group-containing precursors. For substituted triazines, such as this compound, the reaction with nucleophiles can lead to either substitution of the methylthio groups or attack on the ring itself, potentially leading to ring cleavage. The electron-donating nature of the methylthio groups would generally be expected to make the triazine ring less susceptible to nucleophilic attack compared to an unsubstituted or electron-deficiently substituted triazine. However, under appropriate conditions with strong nucleophiles, ring-opening can still be a viable reaction pathway. These ring-opening reactions are valuable in synthetic organic chemistry as they allow for the use of the triazine ring as a synthon for various functional groups.

Coordination Chemistry and Supramolecular Engineering of 2,4,6 Tris Methylthio 1,3,5 Triazine and Analogues

Ligand Design Principles and Coordination Modes

The design of ligands based on the 1,3,5-triazine (B166579) framework is predicated on the ability to introduce specific donor atoms at its periphery, thereby controlling the denticity, geometry, and electronic properties of the resulting metal complexes. The introduction of sulfur-containing substituents, such as methylthio (-SMe) or mercapto (-SH) groups, imparts unique characteristics to the triazine ligand.

S-substituted 1,3,5-triazines are inherently multidentate ligands, possessing multiple potential coordination sites. The primary donor sites are the three nitrogen atoms of the triazine ring and the three sulfur atoms of the substituent groups. This allows for a variety of coordination modes, including monodentate, bidentate, and polydentate chelation or bridging.

The multidentate character is well-exemplified by the analogue 2,4,6-trimercapto-1,3,5-triazine (H₃TMT), the protonated form of the 2,4,6-trimercapto-1,3,5-triazinide (TMT³⁻) anion. Depending on the pH and the metal ion, this ligand can coordinate in its fully deprotonated (TMT³⁻), partially protonated (HTMT²⁻), or doubly protonated (H₂TMT⁻) forms. uky.eduresearchgate.net In its complexes, the TMT ligand has been shown to coordinate through both its sulfur and nitrogen atoms. For instance, in barium complexes, the TMT molecules can bond in a bidentate fashion through both a sulfur and an adjacent ring nitrogen atom. uky.eduresearchgate.net This N,S-bidentate chelation is a common feature, creating stable five-membered chelate rings. Furthermore, the exocyclic sulfur atoms can act as bridging sites between two or more metal centers, facilitating the formation of polynuclear complexes and coordination polymers. Transition metal thioether complexes are known to feature pyramidal sulfur centers, and this stereochemistry at the sulfur atom can introduce additional structural complexity and chirality into the resulting metal complexes. wikipedia.org

The 1,3,5-triazine core provides a rigid, planar platform that directs the substituent donor groups into well-defined spatial orientations. This inherent geometry is fundamental to its role in supramolecular chemistry and crystal engineering. The versatility of the triazine core is evident in the vast number of coordination compounds formed with various substituted triazines, most notably those with N-donor groups like pyridyl or pyrazolyl moieties. researchgate.netresearchgate.netmdpi.com These ligands can act as tritopic linkers, coordinating to three different metal centers simultaneously, or they can form discrete mononuclear or dinuclear complexes depending on the steric and electronic environment. nih.gov

For S-substituted triazines, this versatility is retained and enhanced by the availability of two different types of donor atoms (N and S). The coordination can occur solely through the endocyclic ring nitrogens, solely through the exocyclic sulfur atoms, or, most commonly, through a combination of both. This allows the ligand to adapt to the specific coordination preferences (hard/soft acid/base principles) of different metal ions. For example, harder metal ions might preferentially coordinate to the ring nitrogen atoms, while softer metals would favor the sulfur donors. researchgate.netwikipedia.org This adaptability allows S-substituted triazines to form stable complexes with a wide range of metals and to act as versatile building blocks for constructing complex supramolecular architectures.

Synthesis and Spectroscopic Characterization of Metal Complexes with Triazine Ligands

The synthesis of metal complexes with S-substituted triazine ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and bonding.

A range of transition metal complexes have been prepared with S-substituted triazine analogues, particularly with 2,4,6-trimercapto-1,3,5-triazine (TMT).

Co(II) and Ni(II): Cobalt and nickel complexes with TMT have been reported. For example, Ni(II) can form complexes of the type NiL(HTMT), where L is another multidentate ligand. uky.edu The electronic spectra of Ni(II) complexes are useful for determining their coordination geometry, with octahedral Ni(II) complexes typically showing three spin-allowed d-d transitions. chemijournal.com Magnetic susceptibility measurements can confirm the high-spin d⁸ configuration expected for octahedral Ni(II). chemijournal.com Similarly, Co(II) complexes with related N,S-donor ligands have been synthesized and characterized. nih.govrsc.org

Cu(I): Copper(I), being a soft metal ion, has a strong affinity for sulfur donors. Cu(I) has been shown to form coordination polymers with various thioether and mercapto-containing ligands. mdpi.comnih.govrsc.org For instance, a complex with the formula (CuPPh₃)₆(TMT)₂ has been documented, showcasing the ability of the TMT ligand to bridge multiple copper centers. uky.edu The formation of Cu-S bonds is a key feature in the assembly of these structures.

Zn(II): Zinc(II) complexes are of interest for the construction of metal-organic frameworks (MOFs). While specific examples with 2,4,6-Tris(methylthio)-1,3,5-triazine are not prevalent in the literature, Zn(II) readily forms MOFs with other functionalized triazines, such as those bearing carboxylate groups. mdpi.comresearchgate.netnih.gov These structures demonstrate the utility of the triazine core as a rigid 3-connecting node in the formation of extended porous networks.

Ag(I): Silver(I) also has a high affinity for sulfur ligands and readily forms complexes with triazine derivatives. researchgate.net Ag(I) complexes often exhibit interesting structural diversity, forming mononuclear species, coordination polymers, or intricate supramolecular assemblies driven by Ag-S and Ag-N interactions, as well as argentophilic (Ag···Ag) interactions. nih.govrsc.orgrsc.org

The table below summarizes representative types of transition metal complexes formed with S-substituted triazine analogues and related ligands, along with typical characterization data.

| Metal Ion | Ligand Analogue | Complex Formula/Type | Key Spectroscopic Features | Geometry | Reference(s) |

| Ni(II) | 2,4,6-Trimercapto-1,3,5-triazine (TMT) | [NiL(HTMT)] | UV-Vis: Multiple d-d transitions. IR: Shifts in ν(C=N) and ν(C-S) bands upon coordination. | Octahedral (typical) | uky.educhemijournal.com |

| Co(II) | 2,4,6-Tris(di-2-pyridylamine)-1,3,5-triazine | [Co₂(dipyatriz)₂(anion)ₓ] | Magnetic susceptibility indicates antiferromagnetic coupling. | Distorted Trigonal Antiprismatic | nih.govrsc.org |

| Cu(I) | 2,4,6-Trimercapto-1,3,5-triazine (TMT) | [(CuPPh₃)₆(TMT)₂] | Luminescence from metal-to-ligand charge transfer (MLCT). | Cluster/Polymeric | uky.edu |

| Ag(I) | 2,4,6-Trimethoxy-1,3,5-triazine | Ag(L)₂ | ¹H NMR: Shifts in ligand proton signals. | Linear/Polymeric | researchgate.net |

| Zn(II) | 2,4,6-Tris-(4-carboxyphenoxy)-1,3,5-triazine | [Zn₂(TCPT)(H₂O)] | Solid-state luminescence. | MOF Structure | mdpi.comnih.gov |

This table is interactive. Data is based on analogues as specific information for this compound is limited.

The coordination chemistry of lanthanide ions (Ln³⁺) is dominated by their hard acidic nature, leading to a strong preference for hard donor atoms like oxygen and, to a lesser extent, nitrogen. nih.gov Coordination with softer donors like sulfur (thioethers) is less common but of significant interest as it can reveal more covalent character in the metal-ligand bonding. wikipedia.orgescholarship.orgrsc.org

While there is extensive literature on lanthanide coordination polymers and complexes with triazine-based ligands functionalized with carboxylate or N-donor groups, nih.gov specific examples involving S-substituted triazines like this compound are not well-documented. The synthesis of such complexes would likely require careful selection of solvents and reaction conditions to favor the coordination of the softer sulfur donors to the hard lanthanide centers. The larger ionic radii of lanthanide ions lead to high and variable coordination numbers (typically 7 to 10), which the multidentate nature of S-substituted triazines could potentially satisfy. Characterization would rely heavily on single-crystal X-ray diffraction to determine the precise coordination environment. Luminescence spectroscopy would also be a key technique, as the triazine ligand could act as an "antenna," absorbing energy and transferring it to the lanthanide ion, a hallmark of many lanthanide complexes. nih.gov

Assembly of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The rigid C₃-symmetric structure of the 2,4,6-trisubstituted-1,3,5-triazine core makes it an ideal building block, or "trigonal node," for the rational design of coordination polymers and MOFs. These materials are constructed by linking metal ions or metal clusters with organic ligands to form one-, two-, or three-dimensional extended networks.

The directionality of the donor groups on the triazine ring allows for predictable control over the resulting network topology. Ligands like this compound offer multiple coordination vectors through both the ring nitrogens and the exocyclic sulfurs. This can lead to the formation of robust frameworks with potential applications in gas storage, separation, and catalysis. mdpi.comnih.gov

Examples from analogous systems demonstrate this potential. Zn(II) and other transition metals react with triazine-based tricarboxylate ligands to form highly porous and stable MOFs. mdpi.comresearchgate.net Similarly, Cu(I) has been shown to form 1D and 2D coordination polymers with sulfur-containing ligands, where the thioether or thiolate groups bridge the metal centers. mdpi.comrsc.org The assembly of these structures is often influenced by factors such as the choice of metal salt, the solvent system, and the reaction temperature, which can direct the formation of different structural isomers or phases. The interplay of coordination bonds, along with weaker interactions like hydrogen bonding and π-π stacking, governs the final supramolecular architecture. researchgate.net

Contribution of Triazine Ligands to the Construction of Extended Coordination Frameworks

Triazine-based ligands have demonstrated significant utility in the formation of extended coordination frameworks, including coordination polymers and metal-organic frameworks (MOFs). While research directly focused on this compound is limited, the behavior of analogous triazine ligands provides substantial insight into its potential. The versatility of the triazine core, capable of acting as a node or a linker, is a key factor in the construction of these multidimensional structures.

The coordination modes of triazine ligands are varied. For instance, 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) has been extensively used to create 1D, 2D, and 3D coordination polymers with various metal ions like Ag(I), Cu(II), and Zn(II). nih.gov In these structures, the pyridyl nitrogen atoms act as the primary coordination sites, linking metal centers into extended networks. nih.gov Similarly, 2,4,6-tri(pyrazol-1-yl)-1,3,5-triazine (tptz) has been shown to form complexes with transition metals, leading to the formation of heterometallic coordination polymer gels. nih.gov

In the case of this compound, the triazine ring nitrogens and the sulfur atoms of the methylthio groups present potential coordination sites. The lone pair electrons on the sulfur atoms can engage in coordination with soft metal ions, while the triazine nitrogens can coordinate to a variety of metal centers. This multi-dentate character allows for the possibility of forming robust and intricate coordination networks. The interplay between different metal precursors and the triazine ligand can lead to frameworks with diverse dimensionalities and properties.

Table 1: Examples of Coordination Frameworks with Triazine-Based Ligands

| Ligand | Metal Ion | Resulting Framework Type | Reference |

|---|---|---|---|

| 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) | Ag(I) | 1D zigzag chain | nih.gov |

| 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) | Cu(II) | 3D polymeric structure | nih.gov |

| 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) | Cu(I) | 3D honeycomb architecture | nih.gov |

Design and Topology of Porous Architectures Incorporating Triazine Units

The rigid and planar nature of the 1,3,5-triazine ring makes it an excellent candidate for the design of porous coordination polymers and MOFs. The C3 symmetry of symmetrically substituted triazines, such as this compound, can be exploited to construct highly ordered and porous materials.

The design of porous architectures with triazine units often involves the use of multitopic linkers that connect metal nodes. The choice of both the triazine-based ligand and the metal-containing secondary building unit (SBU) dictates the final topology of the framework. For example, the reaction of 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine with Ni(II) and 1,3,5-benzenetricarboxylic acid resulted in two different porous MOFs with distinct sorption properties, where the solvent played a crucial role in determining the final structure. rsc.org

Porous materials based on 2,4,6-tri(thiophen-2-yl)-1,3,5-triazine (B8198669) have also been synthesized, demonstrating the versatility of triazine derivatives in creating materials for energy storage applications. researchgate.net These conjugated porous polymers exhibit excellent thermal stability and porosity. researchgate.net

For this compound, its potential use in porous architectures would depend on its ability to link metal centers in a predictable manner. The directionality of the coordination from the nitrogen and sulfur atoms would influence the resulting network topology. The methylthio groups could also play a role in tuning the pore environment, potentially leading to specific host-guest interactions. The design principles for such materials would involve careful selection of metal nodes that can accommodate the coordination geometry of the ligand to yield frameworks with desired pore sizes and functionalities.

Intramolecular Charge Transfer (ICT) Phenomena in Triazine-Based Donor-Acceptor Systems

The 1,3,5-triazine ring is inherently electron-deficient, making it an excellent electron-acceptor unit in donor-acceptor (D-A) systems. When substituted with electron-donating groups, such as methylthio groups, these molecules can exhibit intramolecular charge transfer (ICT) upon photoexcitation. This phenomenon is of great interest for applications in optoelectronics, including organic light-emitting diodes (OLEDs) and sensors.

In a D-A molecule, the highest occupied molecular orbital (HOMO) is typically localized on the donor moiety, while the lowest unoccupied molecular orbital (LUMO) is centered on the acceptor. For this compound, the electron-donating methylthio groups contribute to raising the energy of the HOMO, while the electron-withdrawing triazine ring lowers the energy of the LUMO. This separation of frontier molecular orbitals facilitates the transfer of an electron from the donor to the acceptor upon absorption of light, leading to a charge-separated excited state.

The efficiency and characteristics of the ICT process can be tuned by modifying the strength of the donor and acceptor units, as well as the nature of the linker connecting them. In systems where the donor and acceptor are in close proximity, through-space charge transfer can also occur. The study of ICT in various D-A systems provides a framework for understanding the potential photophysical properties of this compound.

Investigation of Electronic Interactions within π-Sandwiched Coordination Networks

In the solid state, triazine-based molecules can engage in π-π stacking interactions, leading to the formation of supramolecular assemblies. When incorporated into coordination networks, these π-sandwiched structures can exhibit unique electronic properties arising from the interactions between the stacked aromatic rings.

The investigation of a phenylacetylene (B144264) and 1,3,5-triazine heterodimer revealed the formation of a displaced π-stacked structure, where the triazine interacts with the π-electron density of the benzene (B151609) ring. rsc.org In coordination networks, such π-stacking interactions between triazine ligands can provide pathways for charge transport or energy transfer.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,4,6-tris(4-pyridyl)-1,3,5-triazine |

| 2,4,6-tri(pyrazol-1-yl)-1,3,5-triazine |

| 1,3,5-benzenetricarboxylic acid |

| 2,4,6-tri(thiophen-2-yl)-1,3,5-triazine |

| Phenylacetylene |

Advanced Materials Science Applications of 2,4,6 Tris Methylthio 1,3,5 Triazine Derivatives

Catalysis and Electrocatalysis Research

The catalytic potential of triazine-based compounds is extensive, ranging from traditional catalysis to cutting-edge electrocatalytic applications. The nitrogen atoms in the triazine ring can act as coordination sites for metals or as basic sites, facilitating various chemical transformations.

Development of Triazine-Based Electrocatalysts for Oxygen Reduction Reactions

The oxygen reduction reaction (ORR) is a critical process in energy conversion technologies like fuel cells and metal-air batteries. The development of efficient, cost-effective, and durable electrocatalysts for ORR is a major research focus. Covalent triazine networks (CTNs) have emerged as promising candidates for metal-free organic electrocatalysts due to their tunable electronic properties, high durability, and sustainable nature. nih.gov

Recent research has focused on designing layered triazine networks that incorporate other heteroaromatic rings to enhance their electrocatalytic performance. For instance, a layered triazine network composed of thiophene and pyridine rings has been synthesized and shown to have superior electrocatalytic properties for the ORR compared to related structures. nih.gov The strategic combination of different heteroaromatic rings within the triazine framework is key to creating these high-performance electrocatalysts. nih.gov The use of a simple acid treatment can exfoliate these networks into nanosheets, increasing the accessible active sites. nih.gov

In one study, the electrocatalytic ORR performance of a triazine network featuring pyridine and thiophene (Py–Th) was compared with networks containing only pyridine (Py) or phenyl and thiophene (Ph–Th). The Py–Th electrode demonstrated a superior onset potential, as detailed in the table below.

| Electrocatalyst | Onset Potential (V vs. RHE) |

| Py–Th Network | 0.76 |

| Ph–Th Network | 0.69 |

| Py Network | 0.66 |

| Data sourced from research on layered triazine networks for ORR applications. nih.gov |

This research highlights that the thoughtful design of distortion-free, layered triazine networks can lead to enhanced ORR activities, paving the way for the development of next-generation, metal-free electrocatalysts. nih.gov

General Catalytic Applications of Triazine Compounds

The 1,3,5-triazine (B166579) scaffold is a cornerstone in the synthesis of a diverse range of molecules with catalytic applications. The ability to sequentially substitute the chlorine atoms of cyanuric chloride with various nucleophiles (containing O, N, or S) allows for the creation of a vast library of compounds with tailored properties. mdpi.comresearchgate.net This synthetic versatility has led to the use of triazine derivatives in several catalytic contexts.

Triazine compounds serve as key components in:

Metal Complexes: The nitrogen atoms of the triazine ring provide potential binding sites for metal ions, leading to the formation of complexes with significant biological and catalytic activity.

Polymers and Dendrimers: Triazine units can be incorporated into polymers and dendrimers, creating materials with applications in catalysis and drug delivery.

Covalent Organic Polymers (COPs): Triazine-based COPs are a subclass of porous, nitrogen-rich materials that have been reported as highly efficient in a wide range of applications, including photocatalysis and organocatalysis.

Organic Electronic and Photonic Materials Development

The electron-deficient nature of the 1,3,5-triazine ring makes its derivatives highly suitable for applications in organic electronics and photonics, where they often function as electron-transport or light-interacting materials.

Application as Electron Transport Materials in Organic Light-Emitting Diodes (OLEDs)

In the field of organic light-emitting diodes (OLEDs), 1,3,5-triazine derivatives are crucial for developing efficient electron-transport layers (ETL). mdpi.com Their inherent electron-deficient character facilitates high electron mobility, which is essential for balanced charge recombination and improved device performance.

Star-shaped 1,3,5-triazine derivatives, such as 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (B6590796) (T2T), have been successfully synthesized and employed as host materials for the emissive layer or as ETL materials in phosphorescent OLEDs. The properties of these materials, including their electron mobility and triplet energy, can be fine-tuned by changing the aryl substituents on the triazine core.

Research has shown that devices incorporating these triazine derivatives can achieve high external quantum efficiencies (ηext) and power efficiencies (ηp). Below is a table summarizing the performance of OLEDs using different triazine-based host materials.

| Host Material | External Quantum Efficiency (ηext) | Power Efficiency (ηp) | Electron Mobility (cm²/V·s) |

| T2T | 17.5% | 59.0 lm/W | > 10⁻⁴ |

| T3T | 14.4% | 50.6 lm/W | > 10⁻⁴ |

| TST | 5.1% | 12.3 lm/W | > 10⁻⁴ |

| Performance data for green phosphorescent OLEDs. T2T: 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine, T3T: 2,4,6-tris(triphenyl-3-yl)-1,3,5-triazine, TST: 2,4,6-tris(9,9′-spirobifluorene-2-yl)-1,3,5-triazine. |

The superior performance of the T2T-based device is attributed to more balanced charge recombination within the emissive layer.

Use as Photoinitiator Systems in Polymerization Processes

Certain triazine derivatives have been identified as highly efficient photoinitiators for polymerization processes, particularly under visible or near-UV LED irradiation. These compounds can initiate free-radical polymerization of (meth)acrylates and are valuable in applications like 3D printing.

For example, 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (B1365473) has demonstrated high performance as a Type I cleavable photoinitiator. Its efficiency can be further enhanced when combined with additives such as amines or iodonium salts. In some cases, these systems show better photoinitiation ability than well-known commercial photoinitiators.

Another related compound, 2,4,6-tris(trichloromethyl)-1,3,5-triazine (B1294688), is used in two-component photoinitiator systems in conjunction with benzothiazine dyes. These systems are effective for initiating the free-radical polymerization of acrylates under visible light.

Exploration in Discotic Liquid Crystals and Advanced Optical Materials

The rigid, planar, and symmetrical structure of the 1,3,5-triazine core makes it an excellent building block for discotic liquid crystals. By attaching flexible peripheral chains to the triazine core, molecules can be designed to self-assemble into ordered columnar phases, which are of interest for their anisotropic conductive and optical properties.

For instance, 2,4,6-tristyryl-1,3,5-triazines substituted with a sufficient number and length of alkoxy chains at the peripheral benzene (B151609) rings have been shown to form hexagonal columnar liquid crystalline phases. researchgate.net These materials are useful in materials science due to their self-organization capabilities and good thermal stability. researchgate.net

Furthermore, the synthesis of 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones has been explored for their linear optical properties. mdpi.com The introduction of sulfur atoms in place of oxygen (thionation) significantly alters the electronic structure of the triazine core, impacting its optical characteristics. These thioisocyanurates exhibit distinct absorption and emission profiles, making them candidates for advanced optical materials. mdpi.com

Adsorption and Environmental Remediation Technologies

The unique chemical structure of 1,3,5-triazine derivatives, characterized by a nitrogen-rich heterocyclic ring, has positioned them as promising candidates for the development of advanced materials for environmental remediation. The presence of multiple nitrogen atoms provides strong coordination sites for various pollutants, particularly heavy metal ions. When functionalized with sulfur-containing groups, such as the methylthio groups in 2,4,6-Tris(methylthio)-1,3,5-triazine, the affinity and selectivity for heavy metals can be significantly enhanced. This section explores the synthesis of triazine-based adsorbents and their effectiveness in removing contaminants from aqueous environments.

Synthesis and Evaluation of Triazine-Based Adsorbents for Contaminant Removal (e.g., Heavy Metals)

The primary strategy for developing triazine-based adsorbents involves the creation of porous, high-surface-area materials, such as covalent organic frameworks (COFs) and other porous organic polymers (POPs). These materials are synthesized from triazine precursors, often starting with cyanuric chloride, which can be functionalized with various organic linkers to build a robust and porous network. The incorporation of specific functional groups into the polymer structure is key to tuning the adsorbent's affinity for target contaminants.

Research has demonstrated the efficacy of triazine-based materials in adsorbing a range of heavy metals. The nitrogen atoms in the triazine ring and other functional groups act as Lewis bases, donating electron pairs to form coordination bonds with heavy metal ions (Lewis acids). The introduction of soft donor atoms like sulfur further enhances the adsorption capacity for soft heavy metals such as mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺), based on the Hard and Soft Acids and Bases (HSAB) principle.

A significant advancement in this area is the development of a thioether-functionalized covalent triazine network (SCTN-1). This material has shown exceptionally high adsorption capacities for both elemental mercury (Hg⁰) and mercuric ions (Hg²⁺). mdpi.com Similarly, other studies have reported the synthesis of triazine-based COFs with remarkable uptake capacities for various heavy metals. For instance, a COF with triazine and hydroxyl functional groups was developed for the efficient removal of lead(II) ions, achieving a maximum adsorption capacity of 476 mg g⁻¹. researchgate.netacs.org Another novel triazine-based COF demonstrated a superadsorbent capacity for mercury(II), reaching an impressive 1826 mg g⁻¹. researchgate.netacs.org

The synthesis of these advanced adsorbents often involves solvothermal or ionothermal methods, where the triazine precursor and a linker molecule are reacted under heat and pressure to form a crystalline, porous structure. The resulting materials are characterized by high thermal and chemical stability, making them suitable for use in various environmental conditions.

The performance of these triazine-based adsorbents is typically evaluated through batch adsorption experiments, where the material is exposed to a solution containing the target heavy metal ion. Key parameters that are investigated include the effect of pH, contact time, initial contaminant concentration, and temperature on the adsorption process. The adsorption capacity, which is the amount of contaminant adsorbed per unit mass of the adsorbent, is a critical measure of the material's effectiveness.

The data from these experiments are often fitted to various isotherm models (e.g., Langmuir, Freundlich) and kinetic models (e.g., pseudo-first-order, pseudo-second-order) to understand the adsorption mechanism and the rate of uptake.

Table 1: Adsorption Capacities of Various Triazine-Based Adsorbents for Heavy Metal Removal

| Adsorbent Material | Target Contaminant | Maximum Adsorption Capacity (mg g⁻¹) | Reference |

| Thioether-functionalized covalent triazine network (SCTN-1) | Hg²⁺ | 1253 | mdpi.com |

| Covalent Organic Framework (COF-Tz-OH) | Pb²⁺ | 476 | researchgate.netacs.org |

| Novel Triazine-Based Covalent Organic Framework | Hg²⁺ | 1826 | researchgate.netacs.org |

| Imine-based COF | Hg²⁺ | - | mdpi.com |

| Covalent triazine framework composite (γ-Fe₂O₃@CTF-1) | Hg²⁺ | 165.8 | mdpi.com |

| N-rich crystalline covalent organic framework | Cd²⁺ | 396 | mdpi.com |

The reusability of the adsorbent is another crucial factor for practical applications. Studies have shown that many triazine-based adsorbents can be regenerated by washing with an appropriate eluent, such as an acid solution or a chelating agent, to remove the adsorbed metal ions. This allows for multiple cycles of adsorption and desorption without a significant loss in performance, making the process more cost-effective and sustainable.

Advanced Spectroscopic and Structural Characterization Methodologies

X-ray Crystallography for Comprehensive Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. The molecular and crystal structure of 2,4,6-Tris(methylthio)-1,3,5-triazine has been successfully determined using this technique, providing unambiguous proof of its constitution and conformation in the solid state. nih.gov

The compound crystallizes in the monoclinic space group P2₁/c. nih.gov The 1,3,5-triazine (B166579) ring is essentially planar, with the three methylthio substituents attached to the carbon atoms. The analysis of bond lengths and angles within the triazine ring confirms its aromatic character. The orientation of the methylthio groups relative to the plane of the triazine ring is a key structural feature, influencing intermolecular interactions and crystal packing.

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₉N₃S₃ |

| Formula Weight | 219.35 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.513(2) |

| b (Å) | 11.026(2) |

| c (Å) | 10.741(2) |

| β (°) | 107.01(3) |

| Volume (ų) | 964.2(3) |

| Z (molecules per unit cell) | 4 |

Vibrational Spectroscopy Techniques (e.g., Infrared (IR) and Raman Spectroscopy)

Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups and molecular vibrations present in a compound. The spectra of this compound are expected to be characterized by vibrations of the triazine ring and the methylthio substituents.

Key expected absorption bands include:

Triazine Ring Vibrations: Strong to medium intensity bands associated with C=N and C-N stretching vibrations of the heterocyclic ring, typically found in the 1400-1600 cm⁻¹ region.

C-H Vibrations: Bands corresponding to the stretching and bending of the C-H bonds in the methyl groups, usually observed around 2900-3000 cm⁻¹ (stretching) and 1350-1450 cm⁻¹ (bending).

C-S Vibrations: A weaker absorption band for the carbon-sulfur stretch is expected in the fingerprint region, typically between 600-800 cm⁻¹.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| C-H Stretching (methyl) | 2900 - 3000 |

| C=N Stretching (triazine ring) | 1500 - 1600 |

| C-H Bending (methyl) | 1350 - 1450 |

| C-N Stretching (triazine ring) | 1400 - 1500 |

| C-S Stretching | 600 - 800 |

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry (HRMS), MALDI-TOF/TOF)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement of the molecular ion. For this compound (C₆H₉N₃S₃), the calculated exact mass is 218.99586 Da. nih.gov An experimental HRMS measurement confirming this value would provide strong evidence for the elemental composition of the molecule.

Electron Ionization Mass Spectrometry (EI-MS): In a typical EI-MS spectrum, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of approximately 219. The fragmentation pattern would likely involve the sequential or competitive loss of methyl radicals (•CH₃, loss of 15 Da) or methylthio radicals (•SCH₃, loss of 47 Da), leading to characteristic fragment ions that can be used to confirm the structure.

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₉N₃S₃ |

| Calculated Exact Mass | 218.99586 Da nih.gov |

| Expected Molecular Ion [M]⁺ (m/z) | ~219 |

| Plausible Fragment Ion [M-CH₃]⁺ (m/z) | ~204 |

| Plausible Fragment Ion [M-SCH₃]⁺ (m/z) | ~172 |

Other Complementary Characterization Techniques

In addition to the primary methods above, several other techniques are essential for a full characterization.

Elemental Analysis: This combustion-based technique determines the mass percentages of carbon, hydrogen, nitrogen, and sulfur. The results are compared against the theoretical values calculated from the molecular formula to confirm the empirical formula and assess the purity of the synthesized compound.

UV-Visible Spectroscopy: This technique measures the absorption of ultraviolet and visible light by the molecule. The 1,3,5-triazine ring acts as a chromophore, and the compound is expected to exhibit characteristic absorption maxima (λ_max) in the UV region of the electromagnetic spectrum. Studies on similar trisubstituted s-triazine derivatives show absorption maxima typically in the range of 275-285 nm. mdpi.com

Thermal Analyses (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability of the compound. TGA measures weight loss as a function of temperature, identifying the decomposition temperature. DSC detects heat flow changes associated with phase transitions, such as melting, providing information on the melting point and thermal stability of the material. For instance, TGA studies on the related compound 2,4,6-trimercapto-1,3,5-triazine (TMT) have been used to characterize its thermal decomposition profile. uky.edu

| Element | Theoretical Mass % |

|---|---|

| Carbon (C) | 32.85% |

| Hydrogen (H) | 4.14% |

| Nitrogen (N) | 19.16% |

| Sulfur (S) | 43.85% |

Q & A

Q. What are the standard synthetic protocols for 2,4,6-Tris(methylthio)-1,3,5-triazine, and how do solvent/catalyst choices influence reaction yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution on cyanuric chloride using methylthiol groups. Key variables include:

- Catalysts : NaOH, KOH, or organic bases like DIPEA (N,N-diisopropylethylamine) under inert atmospheres (e.g., argon) to prevent oxidation of thiol groups .

- Solvents : Polar aprotic solvents (e.g., THF, acetonitrile) enhance nucleophilicity, while acetone/water mixtures improve solubility of intermediates .

- Temperature : Reactions often proceed at 0–25°C to control exothermicity.

Yield optimization requires balancing base strength (e.g., NaH for rapid deprotonation vs. K₂CO₃ for milder conditions) and solvent polarity to minimize side reactions like disulfide formation.

Q. Which spectroscopic techniques are most effective for characterizing tri-substituted triazine derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Identifies substituent patterns via chemical shifts (e.g., methylthio groups at δ 2.5–3.0 ppm for ¹H; triazine ring carbons at δ 165–175 ppm for ¹³C) .

- IR Spectroscopy : Confirms C-S (600–700 cm⁻¹) and triazine ring vibrations (1500–1600 cm⁻¹) .

- X-ray Diffraction : Resolves crystal packing differences in polymorphic forms (e.g., α-, β-, γ-polymorphs in triazine derivatives) .

For purity assessment, combine HPLC with UV detection (λ = 254 nm) and elemental analysis.

Advanced Research Questions

Q. How do reaction mechanisms differ when using hydrated electrons (e⁻(aq)) vs. conventional bases in triazine derivatization?

Methodological Answer:

- Hydrated Electrons : Radiolytically generated e⁻(aq) reduce triazine rings via single-electron transfer, leading to ring-opening intermediates. Kinetic studies show pseudo-first-order dependence on e⁻(aq) concentration, with rate constants influenced by substituent electron-withdrawing effects (e.g., methylthio groups lower reactivity compared to methoxy derivatives) .

- Conventional Bases : Follow SNAr (nucleophilic aromatic substitution) pathways, where base strength dictates deprotonation efficiency of thiols. Stronger bases (e.g., NaH) accelerate substitution but may promote side reactions like oxidation .

Contradictions in reported catalytic efficiencies (e.g., NaOH vs. TBD catalysts) arise from competing solvent effects (e.g., THF stabilizes intermediates vs. acetonitrile’s polarity enhancing nucleophilicity) .

Q. What computational strategies predict the reactivity of this compound in novel reaction pathways?

Methodological Answer:

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for substitution reactions. Fukui indices identify nucleophilic/electrophilic sites on the triazine ring .

- Reaction Path Search Algorithms : Combine molecular dynamics (MD) and Monte Carlo simulations to explore solvent-cage effects or steric hindrance from methylthio substituents .

- Machine Learning : Train models on existing triazine reaction datasets to predict optimal conditions (e.g., solvent/base pairs) for functionalization.

Q. How can substituent variations (e.g., methylthio vs. methoxy groups) modulate biological activity in triazine derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Methylthio Groups : Enhance lipophilicity, improving membrane permeability but reducing hydrogen-bonding capacity. This trade-off affects antimicrobial efficacy (e.g., lower MICs against Gram-positive bacteria compared to methoxy analogues) .

- Methoxy Groups : Increase electron density on the triazine ring, enhancing interactions with DNA topoisomerases in antitumor assays .

- Experimental Design : Synthesize derivatives via controlled substitution (e.g., stepwise replacement of methylthio with methoxy groups) and evaluate cytotoxicity (MTT assay) and target binding (surface plasmon resonance).

Q. What methodologies resolve contradictions in reported polymorphic stability data for triazine derivatives?

Methodological Answer:

- Thermodynamic Screening : Use DSC (differential scanning calorimetry) to compare melting points and enthalpy of fusion between polymorphs (e.g., α-form melts at 135–137°C vs. β-form at 140–142°C) .

- Kinetic Stability Tests : Conduct slurry experiments in varying solvents (e.g., ethanol/water mixtures) to identify metastable forms.

- Crystallography : Analyze packing motifs (e.g., herringbone vs. layered structures) to correlate stability with intermolecular interactions (e.g., π-π stacking vs. van der Waals forces) .

Q. How can triazine derivatives be functionalized for coordination chemistry applications?

Methodological Answer:

- Phosphine Ligands : Substitute methylthio groups with diphenylphosphine moieties to create tripodal ligands (e.g., 2,4,6-tris(diphenylphosphoryl)-1,3,5-triazine). Characterize metal complexes (e.g., Pd or Pt) via ³¹P NMR and X-ray crystallography .

- Redox-Active Derivatives : Introduce ferrocene or pyridyl substituents for electrocatalytic studies. Cyclic voltammetry (CV) evaluates redox potentials and electron-transfer kinetics .

Data Contradiction Analysis Example

Issue : Conflicting reports on catalytic efficiency of NaOH vs. TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) in triazine synthesis.

Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.